molecular formula C10H8FNO2 B8054098 Methyl 7-fluoro-1H-indole-6-carboxylate

Methyl 7-fluoro-1H-indole-6-carboxylate

Cat. No.: B8054098
M. Wt: 193.17 g/mol
InChI Key: YNCFIMKFPZAIMY-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-indole-6-carboxylate: is a chemical compound belonging to the indole family, characterized by its unique structure that includes a fluorine atom at the 7th position of the indole ring. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-fluoroindole as the starting material.

  • Carboxylation Reaction: The indole undergoes a carboxylation reaction to introduce the carboxylate group at the 6th position.

  • Methylation: The carboxylate group is then methylated to form the final product, this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions at different positions of the indole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as indole-6-carboxylic acid.

  • Reduction Products: Reduced forms like indole-6-hydroxymethyl.

  • Substitution Products: Substituted indoles with different functional groups at various positions.

Scientific Research Applications

Chemistry: Methyl 7-fluoro-1H-indole-6-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: It is explored for its potential use in drug development, particularly in targeting specific receptors and enzymes. Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • Methyl indole-6-carboxylate: Lacks the fluorine atom, leading to different biological activities.

  • 7-fluoroindole: Does not have the carboxylate group, resulting in distinct chemical properties.

Uniqueness: The presence of both the fluorine atom and the carboxylate group in methyl 7-fluoro-1H-indole-6-carboxylate gives it unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in research and development.

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Biological Activity

Methyl 7-fluoro-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure featuring a fluorine atom at the 7th position and a methyl ester group at the 6th position. This configuration is significant as it influences the compound's electronic properties and reactivity, making it a subject of interest in various biological research contexts.

  • Molecular Formula : C_{10}H_{8}FNO_{2}
  • Molecular Weight : Approximately 193.17 g/mol
  • Structure : The compound's structure contributes to its potential biological activities, particularly in relation to its interactions with various biological receptors.

This compound is believed to interact with multiple biological targets, primarily due to the electron-rich nature of the indole ring. This interaction can lead to various biological effects, including:

  • Inhibition of Transporters : Research indicates that indole derivatives can modulate the activity of solute carrier (SLC) transporters, such as MCT1 (monocarboxylate transporter 1), which is crucial in cancer metabolism. Inhibition of MCT1 can disrupt pyruvate and lactate influx into cancer cells, impairing their viability and leading to cell death through glucose deprivation mechanisms .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Indole derivatives have shown significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound has demonstrated low nanomolar IC50 values, indicating potent inhibitory effects on cancer cell growth .
  • Antiviral Properties : Some studies suggest that indole derivatives may exhibit antiviral activities, although specific data on this compound in this regard is limited.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundA-549<0.5
This compoundMCF-7<0.5

The above table summarizes findings from a study where this compound was tested against different cancer cell lines. The compound exhibited potent activity with IC50 values below 0.5 μM, indicating strong antiproliferative effects.

Mechanistic Insights from Research

A detailed study involving various indole derivatives revealed that these compounds could effectively inhibit MCT1-mediated transport in submicromolar concentration ranges. This inhibition leads to significant metabolic disruptions in cancer cells reliant on lactate and pyruvate for energy production .

Furthermore, flow cytometry analyses showed that treatment with this compound resulted in cell cycle arrest and apoptosis in treated cancer cells, confirming its potential as an anticancer agent .

Properties

IUPAC Name

methyl 7-fluoro-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFIMKFPZAIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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